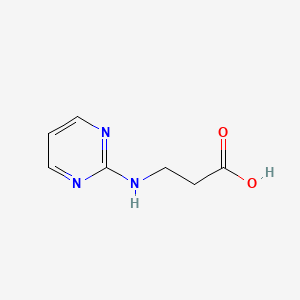

3-(pyrimidin-2-ylamino)propanoic Acid

Description

Contextualizing 3-(Pyrimidin-2-ylamino)propanoic Acid within N-Heterocyclic Chemistry Research

3-(Pyrimidin-2-ylamino)propanoic acid is a chemical compound that belongs to the broad and extensively studied class of N-heterocyclic compounds. These are organic molecules containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental unit in numerous biologically important molecules. mdpi.com The linkage of this pyrimidine scaffold to a β-amino acid, specifically propanoic acid with an amino group at the β-position, creates a molecule with potential for diverse chemical and biological applications. While specific research on 3-(pyrimidin-2-ylamino)propanoic acid itself is not extensively documented in publicly available literature, its structural components suggest significant research potential. The study of such hybrid molecules is a vibrant area of N-heterocyclic chemistry, driven by the quest for novel compounds with tailored properties.

Significance of Pyrimidine and β-Amino Acid Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry. vulcanchem.com It is a key component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine, and many commercially available drugs. mdpi.com The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with a wide spectrum of biological activities. vulcanchem.com Pyrimidine-based compounds have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. vulcanchem.com

Similarly, β-amino acids are of growing importance in chemical biology and drug discovery. mdpi.org Unlike their α-amino acid counterparts, which are the primary building blocks of proteins, β-amino acids have an additional carbon atom between the carboxyl and amino groups. nih.gov This seemingly small structural change imparts unique conformational properties and, crucially, resistance to enzymatic degradation. mdpi.org The incorporation of β-amino acids into peptides can lead to more stable and potent therapeutic agents. mdpi.com They are also used as precursors for the synthesis of various biologically active small molecules. orientjchem.org The combination of a pyrimidine moiety with a β-amino acid scaffold in 3-(pyrimidin-2-ylamino)propanoic acid therefore represents a compelling strategy for the design of novel molecules with potential pharmaceutical applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrimidin-2-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-6(12)2-5-10-7-8-3-1-4-9-7/h1,3-4H,2,5H2,(H,11,12)(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUIOCBJPMRKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyrimidin 2 Ylamino Propanoic Acid and Its Analogues

Direct Synthetic Routes to 3-(pyrimidin-2-ylamino)propanoic Acid

The most direct methods for the synthesis of 3-(pyrimidin-2-ylamino)propanoic acid involve the formation of the bond between the pyrimidine (B1678525) ring's C2 position and the nitrogen atom of a three-carbon acid chain. Two primary strategies are employed: the aza-Michael addition and nucleophilic aromatic substitution (SNAr).

Aza-Michael Addition: This approach involves the conjugate addition of 2-aminopyrimidine (B69317) to an acrylic acid derivative. The exocyclic amino group of 2-aminopyrimidine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound. While specific examples for 2-aminopyrimidine are based on well-established reactivity principles, the synthesis of the analogous compound, 3-(pyridin-2-ylamino)propanoic acid, has been described in detail. In a typical procedure, 2-aminopyridine (B139424) is reacted with an acrylate (B77674) ester, such as butyl prop-2-enoate, often in the presence of an acid catalyst like acetic acid or trifluoromethanesulfonic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. chemicalbook.comgoogle.com The reaction is generally heated to drive the addition. Subsequent saponification with a base like potassium hydroxide (B78521) cleaves the ester to afford the desired acid. chemicalbook.com

A plausible reaction scheme for the synthesis of the target compound via this route is as follows:

Step 1: Aza-Michael Addition. 2-Aminopyrimidine is reacted with an acrylate ester (e.g., ethyl acrylate) in a suitable solvent.

Step 2: Hydrolysis. The resulting ethyl 3-(pyrimidin-2-ylamino)propanoate is hydrolyzed under basic conditions to yield 3-(pyrimidin-2-ylamino)propanoic acid.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| 2-Aminopyridine | Ethyl Acrylate | Trifluoromethanesulfonic acid / Anhydrous ethanol | 120-160 °C, 16-20 h | Ethyl 3-(pyridin-2-ylamino)propanoate | High | google.com |

| Pyridin-2-amine | Butyl prop-2-enoate | Acetic Acid | 70 °C, overnight | 3-(pyridin-2-ylamino)propanoic acid (after hydrolysis) | 57% | chemicalbook.com |

Nucleophilic Aromatic Substitution (SNAr): An alternative direct route is the SNAr reaction between a pyrimidine bearing a suitable leaving group at the 2-position, such as 2-chloropyrimidine, and β-alanine or its ester. The amino group of β-alanine acts as the nucleophile, displacing the chloride from the electron-deficient pyrimidine ring. Such reactions are common for producing N-aryl amines and are often facilitated by a base to neutralize the HCl generated. researchgate.net This method is particularly useful when substituted pyrimidines are desired, as the halogen can be displaced selectively. For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines proceeds via nucleophilic substitution, highlighting the feasibility of this pathway. mdpi.comnih.gov

Strategies for the Preparation of Pyrimidine-Functionalized β-Amino Acid Derivatives

Beyond the direct synthesis of the parent acid, broader strategies exist for creating a diverse range of pyrimidine-functionalized β-amino acid derivatives. These methods offer flexibility in introducing various substituents on both the pyrimidine ring and the amino acid backbone.

One key strategy is the aza-Michael addition using substituted precursors . This allows for variability. For example, substituted 2-aminopyrimidines can be reacted with different acrylic acid derivatives (esters, amides, nitriles) to generate a library of compounds. The reaction of heterocyclic amides, such as 2-quinolinone, with acrylic acid derivatives to achieve N-substitution serves as a strong analogue for this type of transformation. nih.gov Similarly, reacting various 4-aminophenols with methyl acrylate is a well-established method for producing N-aryl-β-alanine esters. nih.gov

Another powerful strategy involves building the pyrimidine ring onto a pre-functionalized β-amino acid derivative. This multi-step approach allows for significant structural complexity. For instance, a β-amino acid could be modified to contain a functional group, such as a β-dicarbonyl moiety, which can then undergo a condensation reaction with a guanidine (B92328) or amidine derivative to form the pyrimidine ring. This approach is widely used in pyrimidine synthesis, where β-dicarbonyl compounds are condensed with guanidine to form 2-aminopyrimidines.

Finally, post-synthesis modification of a pre-formed pyrimidine-β-amino acid scaffold is a viable strategy. This involves using a pyrimidine core that contains a reactive handle, such as a halogen atom or a boronic acid, which is unreactive during the initial coupling to the β-alanine chain. This handle can then be used in subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups. nih.govmdpi.com This late-stage functionalization is highly efficient for creating chemical libraries for screening purposes.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of 3-(pyrimidin-2-ylamino)propanoic acid and its analogues requires careful control over selectivity.

Regioselectivity:

N-Alkylation Site: 2-Aminopyrimidine is an ambident nucleophile with three potential sites for alkylation: the two ring nitrogens (N1 and N3) and the exocyclic amino group (N2-amino). In the aza-Michael addition with acrylates, the reaction occurs selectively on the more nucleophilic exocyclic amino group. This is a crucial aspect of regioselectivity that enables the direct formation of the desired N-(pyrimidin-2-yl) linkage.

Substitution on the Pyrimidine Ring: When using polysubstituted pyrimidines, the site of reaction is critical. In SNAr reactions with substrates like 2-amino-4,6-dichloropyrimidine, nucleophilic attack generally occurs at the C4/C6 positions rather than displacing the amino group at C2. mdpi.comnih.gov The electronic properties of other substituents on the ring dictate the most likely position for substitution.

Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of these compounds, this is particularly relevant when dealing with multiple reactive sites.

When performing an SNAr reaction with β-alanine and a halopyrimidine that also contains an ester group, the reaction conditions must be chosen to favor amination over potential side reactions like ester hydrolysis or amidation.

In late-stage functionalization strategies, the choice of catalyst is key. For example, a palladium catalyst used for a Suzuki coupling should not interfere with the β-amino acid portion of the molecule. mdpi.com Similarly, the conditions for the initial aza-Michael addition should not disturb other sensitive functional groups that may be present on the pyrimidine ring for later modification. The synthesis of related heterocyclic systems demonstrates that N-alkylation can be achieved selectively over O-alkylation in the presence of a tautomerizable amide group. nih.gov

Development of Novel Derivatization Approaches for 3-(pyrimidin-2-ylamino)propanoic Acid

Once synthesized, 3-(pyrimidin-2-ylamino)propanoic acid offers several handles for further chemical modification, enabling the creation of derivatives with tailored properties. The primary sites for derivatization are the carboxylic acid functional group and, to a lesser extent, the secondary amine.

Derivatization of the Carboxylic Acid: The carboxyl group is readily transformed into a variety of other functional groups.

Esterification: The acid can be converted to its corresponding esters (e.g., methyl or ethyl esters) by reaction with an alcohol under acidic catalysis. nih.gov These esters are often used as intermediates for further reactions or as final products themselves.

Amidation: A widely used derivatization is the formation of amides. This can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form the amide bond. mdpi.com This approach allows for the introduction of a vast array of substituents.

Hydrazide Formation: The methyl or ethyl ester of the parent acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding propanehydrazide. nih.govnih.gov This hydrazide is a versatile intermediate that can be further reacted with aldehydes or ketones to form hydrazones, or with other reagents to construct heterocyclic rings like oxadiazoles. nih.gov

Derivatization of the Secondary Amine: The secondary amine linking the pyrimidine and the propanoic acid chain is less reactive than a primary aliphatic amine due to the electron-withdrawing nature of the pyrimidine ring. However, it can still undergo reactions such as acylation or further alkylation under specific conditions, although this can be challenging and may require harsh conditions or specific catalysts.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of 3 Pyrimidin 2 Ylamino Propanoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For 3-(pyrimidin-2-ylamino)propanoic acid, a combination of ¹H and ¹³C NMR experiments would provide a complete picture of its proton and carbon framework.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the propanoic acid chain. The pyrimidine ring protons would likely appear as a doublet and a triplet in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. The protons of the propanoic acid moiety would manifest as two triplets, corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-), with their proximity to the amino and carboxyl groups dictating their downfield shift.

The corresponding ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at lower field due to their sp² hybridization and the electronegativity of the adjacent nitrogen atoms. The carbonyl carbon of the carboxylic acid would be the most downfield-shifted signal, a characteristic feature of this functional group. The two methylene carbons would appear in the aliphatic region of the spectrum.

A detailed analysis of coupling constants in the ¹H NMR spectrum and the use of two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in confirming the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(pyrimidin-2-ylamino)propanoic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C4/C6 | - | ~158 |

| Pyrimidine C5 | - | ~110 |

| Propanoic C1 (C=O) | - | ~175 |

| Propanoic C2 (-CH₂-) | ~2.7 | ~35 |

| Propanoic C3 (-CH₂-) | ~3.6 | ~40 |

| Pyrimidine H4/H6 | ~8.3 (d) | - |

| Pyrimidine H5 | ~6.6 (t) | - |

| Amino NH | Variable | - |

| Carboxyl OH | Variable | - |

| (Note: These are predicted values and may vary based on solvent and experimental conditions.) |

Utilization of Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and elemental composition of a compound. For 3-(pyrimidin-2-ylamino)propanoic acid (C₇H₉N₃O₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula. The expected monoisotopic mass is approximately 167.0695 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed to generate the molecular ion. The subsequent fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the C-C bonds within the propanoic acid chain. The stability of the pyrimidine ring would likely result in a prominent fragment corresponding to the pyrimidin-2-amine cation.

Table 2: Potential Mass Spectrometry Fragments of 3-(pyrimidin-2-ylamino)propanoic Acid

| m/z | Possible Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 122 | [M - COOH]⁺ |

| 95 | [C₄H₅N₂]⁺ (Pyrimidin-2-amine fragment) |

X-ray Crystallography for Solid-State Structural Determination

To date, the single-crystal X-ray structure of 3-(pyrimidin-2-ylamino)propanoic acid has not been reported in publicly accessible databases. However, should suitable crystals be obtained, this technique would provide the most definitive three-dimensional structure in the solid state.

An X-ray crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyrimidine ring and the conformation of the propanoic acid side chain. Furthermore, the packing of the molecules in the crystal lattice would be elucidated, highlighting any intermolecular interactions such as hydrogen bonding between the carboxylic acid, the amino group, and the nitrogen atoms of the pyrimidine ring. This information is crucial for understanding the supramolecular chemistry of the compound.

Theoretical and Computational Chemistry for Molecular Insights

In the absence of extensive experimental data, theoretical and computational methods offer a powerful avenue for predicting the structural and electronic properties of 3-(pyrimidin-2-ylamino)propanoic acid.

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the most stable conformation of the molecule. These calculations can predict geometric parameters like bond lengths and angles, which can be compared with future experimental data. Furthermore, DFT can provide insights into the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting the molecule's reactivity. For instance, the calculated electrostatic potential map would indicate the regions most susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the conformational landscape of 3-(pyrimidin-2-ylamino)propanoic acid in a dynamic environment, such as in solution. By simulating the motion of the atoms over time, MD can reveal the flexibility of the propanoic acid side chain and the different accessible conformations. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a non-solid state. The simulations can also provide information on the solvation of the molecule and the role of solvent in stabilizing different conformations.

Coordination Chemistry and Metallobiomolecular Interactions of 3 Pyrimidin 2 Ylamino Propanoic Acid Derivatives

Design Principles for Ligands Incorporating Pyrimidine (B1678525) and Carboxylate/Amine Moieties

The pyrimidine ring can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms or in a bridging mode, linking two metal centers. The β-alanine backbone provides both a carboxylate group and a secondary amine. The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. The secondary amine nitrogen also offers a coordination site. The flexibility of the propanoic acid chain allows for the formation of stable five- or six-membered chelate rings, a key principle in the design of stable metal complexes.

The combination of the pyrimidine and the amino acid moieties in a single molecule suggests the potential for multidentate chelation. Depending on the metal ion's preferred coordination geometry and the reaction conditions, 3-(pyrimidin-2-ylamino)propanoic acid could act as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear, binuclear, or polynuclear complexes. The electronic properties of the pyrimidine ring and the steric bulk of the ligand would also play a crucial role in determining the structure and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

While no specific synthetic procedures for metal complexes of 3-(pyrimidin-2-ylamino)propanoic acid have been reported, one can hypothesize potential synthetic routes based on standard methods for the preparation of amino acid and N-heterocyclic metal complexes. A common approach would involve the reaction of a soluble metal salt (e.g., chlorides, nitrates, sulfates, or acetates) with the ligand in a suitable solvent, such as water, ethanol, or a mixture thereof. The pH of the reaction medium would be a critical parameter, as it would influence the protonation state of the carboxylate and amine functional groups, and thus their coordinating ability.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (carboxylate), N-H (amine), and C=N/C=C (pyrimidine) bonds upon coordination to a metal ion would provide evidence of complex formation and information about the coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in elucidating the structure of diamagnetic metal complexes in solution. Shifts in the resonance of protons and carbons near the coordination sites would indicate the points of metal-ligand interaction.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes would provide information about the d-orbital splitting and the coordination geometry around the metal center.

Elemental Analysis and Mass Spectrometry: These techniques would be used to confirm the stoichiometry and composition of the synthesized complexes.

A hypothetical data table for a potential copper(II) complex is presented below to illustrate the type of characterization data that would be expected.

| Property | Expected Data for a Hypothetical [Cu(3-(pyrimidin-2-ylamino)propanoate)2] Complex |

| Elemental Analysis | C, H, N, and Cu percentages consistent with the proposed formula. |

| Molar Conductivity | Low value in a non-coordinating solvent, suggesting a non-electrolytic nature. |

| IR Spectroscopy (cm-1) | Shift in ν(C=O) of the carboxylate group; changes in the pyrimidine ring vibrations. |

| UV-Visible Spectroscopy | A broad d-d transition band in the visible region, characteristic of a d9 Cu(II) complex. |

| Magnetic Moment | A value close to 1.73 B.M., indicating the presence of one unpaired electron. |

Thermodynamics and Kinetics of Metal-Ligand Binding

The thermodynamics and kinetics of metal-ligand binding are fundamental to understanding the stability and reactivity of coordination complexes. For 3-(pyrimidin-2-ylamino)propanoic acid, the stability of its metal complexes would be quantified by the formation constants (log K) or stability constants (log β). These constants would be influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the chelate effect. The formation of stable chelate rings with the metal ion is expected to result in enhanced thermodynamic stability.

Techniques such as potentiometric titrations and isothermal titration calorimetry (ITC) would be employed to determine the thermodynamic parameters of complex formation, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes. The enthalpy change would reflect the strength of the metal-ligand bonds, while the entropy change would be influenced by factors such as the release of solvent molecules upon chelation.

The kinetics of complex formation and dissociation would provide insights into the lability or inertness of the complexes. The rates of ligand exchange reactions would be important for understanding the mechanism of action of these complexes in biological systems. Techniques such as stopped-flow spectrophotometry could be used to study the kinetics of these reactions.

A hypothetical table of stability constants for complexes with some divalent metal ions is presented below, following the Irving-Williams series, which is generally observed for high-spin octahedral complexes.

| Metal Ion (M2+) | Expected log K1 |

| Mn2+ | ~ 3-4 |

| Fe2+ | ~ 4-5 |

| Co2+ | ~ 5-6 |

| Ni2+ | ~ 6-7 |

| Cu2+ | > 8 |

| Zn2+ | ~ 5-6 |

Role of Metal Complexation in Modulating Reactivity and Biological Function

Metal complexation can significantly alter the chemical reactivity and biological properties of an organic ligand. For 3-(pyrimidin-2-ylamino)propanoic acid, coordination to a metal ion could modulate its properties in several ways. The Lewis acidity of the metal ion could enhance the reactivity of the coordinated ligand, for example, by promoting hydrolysis or redox reactions.

Given that pyrimidine derivatives are often biologically active, their metal complexes are of great interest in medicinal chemistry. Metal complexation can enhance the lipophilicity of a ligand, potentially improving its cellular uptake and bioavailability. Furthermore, the metal ion itself can be the source of biological activity, with the ligand serving to transport and deliver the metal to a specific biological target.

Potential biological applications for metal complexes of 3-(pyrimidin-2-ylamino)propanoic acid could include:

Antimicrobial agents: Many metal complexes exhibit antimicrobial properties. The chelation of a metal ion to this ligand could lead to new compounds with enhanced activity against bacteria and fungi.

Anticancer agents: The design of metal-based anticancer drugs is a very active area of research. The pyrimidine moiety is a component of nucleobases, suggesting that these complexes could potentially interact with DNA.

Enzyme inhibitors: The specific geometry and electronic properties of the metal complexes could allow them to bind to the active sites of enzymes, leading to their inhibition.

Biomolecular Interactions and Mechanistic Research of 3 Pyrimidin 2 Ylamino Propanoic Acid and Its Analogues

Investigation of Molecular Targets and Binding Mechanisms

Research into the analogues of 3-(pyrimidin-2-ylamino)propanoic acid has identified several key molecular targets, primarily within the protein kinase family. The 2-aminopyrimidine (B69317) core is a well-established hinge-binding motif, enabling these compounds to competitively inhibit ATP binding to the active site of various kinases. frontiersin.org

Kinase Inhibition:

A significant body of research has focused on the role of pyrimidine (B1678525) derivatives as kinase inhibitors, which are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems have demonstrated potent inhibitory activity against EGFR, a tyrosine kinase that plays a critical role in the development and progression of several cancers. frontiersin.org The pyrimidine ring can act as a bioisostere for the purine (B94841) ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. frontiersin.org

Aurora Kinases: Pyrimidine-based derivatives have been designed as inhibitors of Aurora A kinase, a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in mitosis. nih.govacs.org Structure-based drug design has led to the development of compounds that can induce the DFG-out conformation of Aurora A, a catalytically inactive state. nih.govacs.org

Other Tyrosine Kinases: Pyrido[2,3-d]pyrimidines, a class of fused pyrimidine analogues, have been identified as broadly active tyrosine kinase inhibitors, targeting receptors such as PDGFr, FGFr, and c-src. acs.org

Other Potential Targets:

Beyond kinase inhibition, pyrimidine analogues have shown activity against other important biomolecular targets:

β-Glucuronidase: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme whose increased activity is associated with conditions like colon cancer and urinary tract infections. mdpi.comnih.gov

Thymineless-Death Related Proteins: In the context of antimicrobial activity, pyrimidine analogues have been shown to target proteins involved in thymidine (B127349) synthesis in bacteria. acs.org

The binding mechanism of these compounds typically involves the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and amino acid residues in the active site of the target protein. ijpsjournal.com For instance, in kinase inhibition, the pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain. frontiersin.org

| Analogue Class | Molecular Target | Observed Activity |

| Pyrido[2,3-d]pyrimidines | PDGFr, FGFr, EGFr, c-src | Kinase Inhibition |

| Fused Pyrimidines | EGFR | Kinase Inhibition |

| Pyrimidine-based derivatives | Aurora A Kinase | Kinase Inhibition |

| 2-Aminopyrimidine derivatives | β-Glucuronidase | Enzyme Inhibition |

| Pyrimidine analogues | Thymineless-Death Related Proteins | Antimicrobial |

Elucidation of Biological Pathways Modulated by Pyrimidine-β-Amino Acid Conjugates

The interaction of pyrimidine-β-amino acid conjugates and their analogues with their molecular targets leads to the modulation of various biological pathways, underpinning their therapeutic potential.

Cancer-Related Pathways:

The primary focus of research has been on pathways implicated in cancer. By inhibiting key kinases, these compounds can disrupt signaling cascades that drive tumor growth and survival.

Cell Cycle Progression: Inhibition of kinases like Aurora A disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govacs.org Similarly, targeting CDKs (cyclin-dependent kinases) with fused pyrimidines can halt the progression of the cell cycle. frontiersin.org

Signal Transduction: EGFR inhibitors block the downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and metastasis. frontiersin.org

MYC-Driven Oncogenesis: Inhibition of Aurora A kinase by pyrimidine derivatives has been shown to reduce the levels of MYC oncoproteins, which are key drivers of many human cancers. nih.govacs.org

Antimicrobial Mechanisms:

The antimicrobial activity of pyrimidine analogues is attributed to their interference with essential bacterial pathways.

Nucleic Acid Synthesis: By targeting thymidine synthesis, these compounds can induce a "thymineless death" in bacteria, effectively halting DNA replication and repair. acs.org This mechanism is particularly effective against Gram-positive bacteria. acs.org

Inflammatory Pathways:

Some pyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting their ability to modulate inflammatory pathways. nih.gov While the exact mechanisms are still under investigation, it is plausible that they involve the inhibition of kinases involved in inflammatory signaling.

Structure-Activity Relationship (SAR) Studies for Biological Specificity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrimidine-based compounds. These studies have revealed key structural features that govern their biological activity.

Substitutions on the Pyrimidine Ring:

The nature and position of substituents on the pyrimidine ring have a profound impact on biological activity. nih.gov

Position 2: The 2-amino group is a critical feature for hinge binding in kinase inhibitors. Modifications at this position can influence potency and selectivity. For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a pyrido[2,3-d]pyrimidine (B1209978) lead compound enhanced its potency and bioavailability. acs.org

Positions 4 and 6: Substitutions at these positions are often used to explore the solvent-exposed region of the binding pocket and can be modified to improve physicochemical properties.

Position 5: The introduction of substituents at the 5-position of the pyrimidine ring can also modulate activity. For instance, 5-fluorouracil (B62378) and its derivatives are potent antibacterial agents. acs.org

Fused Ring Systems:

Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines, can significantly enhance binding affinity and selectivity. The nature of the fused ring and its substituents can be tailored to target specific kinases. For example, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a pyrido[2,3-d]pyrimidine resulted in a highly selective inhibitor of FGFr. acs.org

The β-Amino Acid Moiety:

The β-amino acid portion of the conjugate can also be modified to influence activity. The length, stereochemistry, and substituents on the amino acid can affect target binding and pharmacokinetic properties.

| Compound/Analogue | Modification | Effect on Biological Activity | Reference |

| Pyrido[2,3-d]pyrimidine 6c | [4-(diethylamino)butyl]amino at 2-position | Enhanced potency and bioavailability for kinase inhibition | acs.org |

| Pyrido[2,3-d]pyrimidine 4e | 6-(3',5'-dimethoxyphenyl) group | Highly selective FGFr tyrosine kinase inhibitor | acs.org |

| 2-Aminopyrimidine derivative 24 | Specific amine substitution | Potent β-glucuronidase inhibition (IC50 = 2.8 ± 0.10 µM) | mdpi.comnih.gov |

| 5-Fluorouracil (5-FU) | Fluorine at position 5 | Potent antibacterial activity | acs.org |

Applications of 3 Pyrimidin 2 Ylamino Propanoic Acid Derivatives in Interdisciplinary Research

Emerging Roles in Catalysis and Organic Transformations

The structural features of 3-(pyrimidin-2-ylamino)propanoic acid derivatives make them intriguing candidates for the development of novel catalysts and ligands for organic transformations. The pyrimidine (B1678525) ring can act as a robust anchoring group for metal coordination, while the propanoic acid tail can be readily modified to tune the steric and electronic properties of the resulting catalyst.

Researchers are exploring the potential of metal complexes incorporating ligands derived from 3-(pyrimidin-2-ylamino)propanoic acid. The nitrogen atoms of the pyrimidine ring and the amino group, along with the carboxylate functionality, can act as multidentate ligands, forming stable complexes with a variety of transition metals. These metal complexes are being investigated for their catalytic activity in a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The ability to systematically modify the substituents on the pyrimidine ring and the amino acid backbone allows for the fine-tuning of the catalyst's activity and selectivity.

Moreover, the chiral center that can be introduced in the propanoic acid backbone opens up possibilities for asymmetric catalysis. Chiral ligands derived from these compounds could be employed to synthesize enantiomerically pure molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. While still an emerging area, the modular nature of these derivatives presents a promising platform for the rational design of new and efficient catalysts.

Table 1: Potential Catalytic Applications of Metal Complexes with Pyrimidinylamino Acid-type Ligands

| Catalyst Type | Potential Organic Transformation | Key Features of the Ligand |

| Palladium(II) Complexes | Suzuki-Miyaura cross-coupling | Strong σ-donating pyrimidine nitrogen atoms for catalyst stability. |

| Rhodium(I) Complexes | Asymmetric hydrogenation | Chiral backbone for enantioselective control. |

| Copper(II) Complexes | Click chemistry (Azide-alkyne cycloaddition) | Facile formation of stable metal complexes. |

| Ruthenium(II) Complexes | Transfer hydrogenation | Tunable steric and electronic properties via ligand modification. |

Contributions to Advanced Materials Science Research

The incorporation of 3-(pyrimidin-2-ylamino)propanoic acid derivatives into advanced materials is a burgeoning field of research with the potential to yield materials with novel properties and functionalities. The rigid pyrimidine core and the flexible propanoic acid linker make these molecules versatile building blocks for the construction of supramolecular assemblies and polymers.

One significant area of interest is the use of these derivatives as ligands for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The pyrimidine and carboxylate groups of the derivatives can coordinate with metal ions to form extended, three-dimensional networks. The specific geometry and chemical nature of the 3-(pyrimidin-2-ylamino)propanoic acid derivative can influence the topology, pore size, and surface chemistry of the resulting MOF. For instance, cationic MOFs have been constructed using pyrimidyl-functionalized ligands for applications in anion exchange. nih.govrsc.org

Furthermore, these derivatives can be polymerized or grafted onto polymer backbones to create functional polymers with tailored properties. The pyrimidine moiety can introduce thermal stability, conductivity, or specific recognition capabilities, while the amino acid component can enhance biocompatibility or provide sites for further functionalization. Such polymers could find applications in areas ranging from organic electronics to biomedical devices. The π-conjugated system of the pyrimidine ring is also of interest for the development of luminescent materials and liquid crystals. acs.org

Table 2: Potential Contributions to Advanced Materials

| Material Type | Derivative Role | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Gas storage and separation, heterogeneous catalysis. nih.govrsc.org |

| Functional Polymers | Monomer or Pendant Group | Drug delivery, biodegradable materials, organic light-emitting diodes (OLEDs). |

| Supramolecular Gels | Gelator | Stimuli-responsive materials, tissue engineering scaffolds. |

| Liquid Crystals | Mesogenic Core | Display technologies, optical sensors. acs.org |

Development of Chemical Probes and Biosensing Platforms

The unique photophysical and binding properties of the pyrimidine nucleus make derivatives of 3-(pyrimidin-2-ylamino)propanoic acid promising candidates for the development of chemical probes and biosensors. These tools are essential for understanding complex biological processes at the molecular level.

By attaching a fluorophore to the 3-(pyrimidin-2-ylamino)propanoic acid scaffold, researchers can design fluorescent probes that can selectively detect specific analytes, such as metal ions, anions, or biologically important molecules. The pyrimidine ring can act as a recognition element, binding to the target analyte through hydrogen bonding or metal coordination. This binding event can induce a change in the fluorescence properties of the probe, such as an increase or decrease in intensity, or a shift in the emission wavelength, allowing for the quantification of the analyte. For example, pyrimidine-based fluorescent organic nanoparticles have been developed for the detection of bacteria. rsc.orgnih.gov

The propanoic acid group provides a convenient handle for conjugating these probes to biomolecules, such as proteins or nucleic acids, enabling the targeted imaging of specific cellular components. Furthermore, these derivatives can be immobilized on solid supports, such as nanoparticles or electrode surfaces, to create robust and reusable biosensing platforms. These platforms could be utilized for a variety of applications, from medical diagnostics to environmental monitoring. The development of such probes often relies on photophysical principles like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET). nih.gov

Table 3: Design Strategies for Chemical Probes and Biosensors

| Probe/Sensor Type | Design Principle | Target Analyte |

| Fluorescent "Turn-On" Probe | Analyte binding inhibits Photoinduced Electron Transfer (PeT). nih.gov | Metal Cations (e.g., Zn²⁺, Cu²⁺) |

| Ratiometric Fluorescent Sensor | Analyte binding induces a shift in the emission wavelength via Förster Resonance Energy Transfer (FRET). nih.gov | pH, Polarity |

| Immobilized Chemosensor | Covalent attachment to a solid support for reusability. | Anions (e.g., fluoride, phosphate) |

| Bioconjugated Probe | Attachment to a biomolecule for targeted delivery. | Specific proteins or cellular organelles |

Future Perspectives and Research Trajectories for 3 Pyrimidin 2 Ylamino Propanoic Acid

Innovations in Green Chemistry Synthetic Approaches

The chemical synthesis of 3-(pyrimidin-2-ylamino)propanoic acid and its analogs is poised for significant evolution, driven by the principles of green chemistry. Traditional synthetic routes are often multi-step processes that may involve harsh reaction conditions and the use of hazardous solvents. Future research will increasingly focus on developing more environmentally benign and efficient synthetic methodologies.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity. nih.govnih.gov The application of microwave-assisted synthesis to pyrimidine (B1678525) derivatives has already shown excellent results, offering a quick and eco-friendly alternative to conventional heating methods. nih.govresearchgate.net This approach is particularly suitable for synthesizing libraries of compounds for screening purposes. mdpi.com

Continuous Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and safety. mdpi.com Flow synthesis has been successfully applied to produce various pyrimidine scaffolds, often resulting in higher yields compared to microwave-assisted batch synthesis. researchgate.net The scalability and potential for automation make flow chemistry a highly attractive option for the industrial production of 3-(pyrimidin-2-ylamino)propanoic acid derivatives. nih.gov

| Synthetic Approach | Key Advantages | Challenges | Future Outlook |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity, reduced solvent use. nih.gov | Scalability for large-scale production can be an issue. | Optimization for a wider range of pyrimidine derivatives and integration into automated synthesis platforms. |

| Continuous Flow Chemistry | Precise control of reaction conditions, enhanced safety, improved scalability and reproducibility, high yields. mdpi.comresearchgate.net | Higher initial equipment cost, potential for reactor clogging with solid byproducts. | Development of novel reactor designs and catalysts for multi-step, one-flow synthesis of complex analogs. |

Advanced Computational Design and Predictive Modeling

The future of designing novel analogs of 3-(pyrimidin-2-ylamino)propanoic acid will be heavily reliant on advanced computational methods. These in silico tools accelerate the drug discovery process by identifying the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov

Predictive Modeling: The development of accurate mathematical models to predict the biological activity of small molecules is a key area of interest. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and deep learning algorithms are increasingly used to forecast properties like bioactivity, toxicity, and pharmacokinetic profiles. researchgate.netyoutube.com By analyzing large datasets of existing compounds, these models can identify crucial structural features required for desired biological effects. youtube.com

Molecular Docking and Dynamics: Molecular docking studies are used to predict the binding orientation of a ligand to its target protein, providing insights into the mechanism of action at a molecular level. mdpi.com This is often followed by molecular dynamics simulations, which can reveal the stability of the ligand-protein complex over time and provide a more dynamic picture of the interaction. mdpi.com These techniques are invaluable for the rational design of derivatives with improved potency and selectivity. mdpi.com

| Computational Method | Application in Drug Design | Key Benefit |

|---|---|---|

| Predictive Modeling (QSAR, Machine Learning) | Predicting bioactivity, toxicity, and ADME properties of virtual compounds. rsc.orgyoutube.com | Prioritizes synthesis of compounds with the highest probability of success. |

| Molecular Docking | Visualizing and evaluating the binding mode of ligands within a target's active site. mdpi.com | Guides the design of molecules with optimized interactions for higher affinity. |

| Molecular Dynamics Simulations | Assessing the stability and dynamics of the ligand-target complex. mdpi.com | Provides a more realistic understanding of the binding event, aiding in lead optimization. |

Exploration of Novel Biological Roles beyond Established Targets

While derivatives of 3-(pyrimidin-2-ylamino)propanoic acid are investigated for specific targets, the inherent versatility of the pyrimidine scaffold suggests a broader therapeutic potential. nih.gov Future research will likely uncover novel biological roles for these compounds by exploring their activity against a wider range of molecular targets.

The pyrimidine core is a constituent of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.commdpi.com For instance, studies on various 3-arylpropanoic acid and 3-((4-hydroxyphenyl)amino)propanoic acid analogs have revealed potent antimicrobial and anticancer activities. nih.govmdpi.comnih.gov This suggests that derivatives of 3-(pyrimidin-2-ylamino)propanoic acid could be repurposed or modified to target diseases driven by different biological pathways. A systematic investigation into the structure-activity relationships (SARs) of these compounds against various target families could lead to the discovery of new therapeutic applications. nih.gov

| Potential Therapeutic Area | Example Molecular Targets | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., PIM-1, Bcr-Abl), EGFR, HER2. mdpi.commdpi.comrsc.org | Many existing anticancer drugs are based on the pyrimidine scaffold. mdpi.com |

| Infectious Diseases | Bacterial enzymes, fungal cell wall components. mdpi.commdpi.com | Propanoic acid derivatives have shown promising antimicrobial activity against multidrug-resistant pathogens. mdpi.comnih.gov |

| Inflammation | Prostaglandin E receptors (e.g., EP3). nih.govnih.gov | Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been identified as potent receptor antagonists. nih.gov |

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery of new lead compounds and better understand their mechanisms of action, future research will increasingly integrate high-throughput screening (HTS) with various omics technologies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.gov The development of pyrimidine-focused DNA-encoded libraries (DELs) represents a significant advancement, enabling the screening of billions of molecules in a cost-effective and time-efficient manner. nih.govacs.org This technology dramatically increases the probability of identifying novel and potent hits from a diverse chemical space. nih.gov

Omics Technologies: The integration of genomics, transcriptomics, proteomics, and metabolomics provides a comprehensive, systems-level understanding of a drug's effect. frontlinegenomics.comdrugtargetreview.com These technologies can be used to identify the molecular targets of active compounds discovered through HTS, elucidate their mechanism of action, discover biomarkers for efficacy, and understand potential resistance mechanisms. researchgate.netnih.gov For example, proteomics can identify the proteins that a compound interacts with, while metabolomics can reveal the metabolic pathways it perturbs. nih.govnih.gov

| Technology | Role in Drug Discovery | Synergy |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly identifies "hit" compounds from large chemical libraries. nih.govresearchgate.net | HTS provides the initial active compounds for deeper investigation using omics. |

| Genomics/Transcriptomics | Identifies genetic markers of drug sensitivity and elucidates changes in gene expression upon drug treatment. frontlinegenomics.com | Links drug activity to specific genetic profiles and cellular responses. |

| Proteomics | Identifies protein targets and off-targets of a compound. nih.gov | Validates the intended target and uncovers potential mechanisms of toxicity. |

| Metabolomics | Analyzes changes in metabolic pathways in response to the compound. drugtargetreview.com | Provides a functional readout of the compound's cellular effects. |

Q & A

Q. Stepwise Synthesis :

- Couple tert-butyl propiolate with pyrimidine-2-amine via thiol-ene chemistry.

- Hydrolyze the ester intermediate (e.g., using TFA) to yield the carboxylic acid .

- Key Data :

| Method | Yield | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | ~60% | 3-Bromopropanoic acid, DABCO |

| Thiol-Ene Coupling | ~48% | tert-Butyl propiolate, TFA |

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Answer : Byproduct formation (e.g., N-substituted isomers) is a common challenge. Strategies include:

- Solvent Selection : Use ethanol or DMF to stabilize intermediates and reduce side reactions .

- Catalyst Tuning : DABCO enhances nucleophilic substitution efficiency by deprotonating the amine .

- Temperature Control : Maintain 50–60°C to accelerate kinetics without degrading reagents .

Q. What advanced analytical techniques validate structural integrity and purity?

- Answer : Combine multiple methods:

- NMR Spectroscopy : Confirm regiochemistry (e.g., pyrimidine C-H coupling in 1H NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 168.07 for C₇H₉N₃O₂) .

- HPLC-PDA : Detect impurities using a C18 column (0.1% TFA in water/acetonitrile gradient) .

Q. How does stereochemistry influence biological interactions of 3-(pyrimidin-2-ylamino)propanoic acid?

- Answer : The (2R)-enantiomer (see analog in ) shows enhanced binding to enzymes like dihydrofolate reductase due to spatial complementarity.

- Experimental Design :

Synthesize enantiomers via chiral catalysts (e.g., L-proline).

Test inhibition kinetics using fluorescence polarization assays .

- Key Finding : (2R)-isomers exhibit 3–5× higher affinity for pyrimidine-binding pockets compared to (2S)-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.